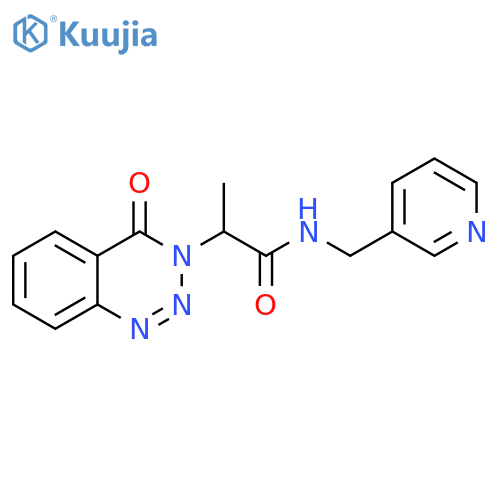Cas no 1235269-85-8 (2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide)

1235269-85-8 structure
商品名:2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide
- 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
- 1,2,3-Benzotriazine-3(4H)-acetamide, α-methyl-4-oxo-N-(3-pyridinylmethyl)-
- 1235269-85-8
- AKOS005755388
- 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- F5860-2710
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
-
- インチ: 1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
- InChIKey: QVNAEJOHXIEHRX-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CN=C1)(=O)C(N1C(=O)C2=CC=CC=C2N=N1)C
計算された属性
- せいみつぶんしりょう: 309.12257474g/mol
- どういたいしつりょう: 309.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.76±0.46(Predicted)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5860-2710-5mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-5μmol |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-4mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-2mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-3mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-2μmol |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5860-2710-1mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 1mg |
$54.0 | 2023-09-09 |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
1235269-85-8 (2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 249916-07-2(Borreriagenin)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
